molecular formula C23H29NO2S B316276 N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE

N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE

Cat. No.: B316276
M. Wt: 383.5 g/mol
InChI Key: QBJIOBGOIOKFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxy group, a thienylmethoxy group, and an adamantan-2-amine moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the intermediate compounds, such as 3-methoxy-4-(thien-2-ylmethoxy)benzyl chloride, which is then reacted with adamantan-2-amine under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control standards. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-methoxy-4-(thien-2-ylmethoxy)benzyl]ethanamine
  • N-[3-methoxy-4-(thien-2-ylmethoxy)benzyl]cyclopropanamine

Uniqueness

N-({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)ADAMANTAN-2-AMINE stands out due to its unique adamantane core, which imparts distinct physicochemical properties. This structural feature can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable candidate for various applications.

Properties

Molecular Formula

C23H29NO2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine

InChI

InChI=1S/C23H29NO2S/c1-25-22-12-15(4-5-21(22)26-14-20-3-2-6-27-20)13-24-23-18-8-16-7-17(10-18)11-19(23)9-16/h2-6,12,16-19,23-24H,7-11,13-14H2,1H3

InChI Key

QBJIOBGOIOKFHN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC5=CC=CS5

Canonical SMILES

COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC5=CC=CS5

Origin of Product

United States

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